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The following table summarizes the primary criteria for discontinuing or interrupting maralixibat treatment,

based on official prescribing information and recent regulatory updates [1] [2].

Criterion

Recommended
Action

Notes & Monitoring Parameters

Hepatic Decompensation

[3] [1]

Drug-Induced Liver Injury
(DILI) [1]

New Liver Test

Abnormalities [1] [2]

Persistent/Recurrent Liver
Test Abnormalities [1]

Serious Gastrointestinal
(Gl) Reactions [1]

Permanently
discontinue.

Permanently
discontinue.

Interrupt therapy

or reduce dose.

Permanently
discontinue.

Interrupt therapy
or reduce dose.

Events include variceal hemorrhage, ascites, or
hepatic encephalopathy.

For persistent/recurrent liver test abnormalities,
clinical hepatitis, or DILI.

If occur without other etiology. May resume at
last tolerated dose after values stabilize/return to
baseline.

After interruption, if abnormalities persist or
recur upon rechallenge.

For persistent diarrhea, abdominal pain,
diarrhea with bloody stool, vomiting, dehydration
requiring treatment, or fever.
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o Recommended I
Criterion . Notes & Monitoring Parameters
Action
Bone Fractures or Interrupt therapy. Associated with Fat-Soluble Vitamin (FSV)
Bleeding [1] deficiency. Supplement with FSVs and restart

maralixibat once deficiency is corrected and
maintained.

Detailed Experimental Protocols & Clinical Context

For research and development purposes, understanding the clinical evidence and monitoring protocols

behind these criteria is essential.

Clinical Evidence from the ICONIC Trial

The primary evidence for maralixibat's efficacy and safety in Alagille syndrome (ALGS) comes from the
ICONIC study, a phase IIb, placebo-controlled, randomized, drug withdrawal trial with an open-label
extension (N=31) [4] [5].

o Efficacy Endpoints: The trial demonstrated that maralixibat led to statistically significant and
clinically meaningful improvements in pruritus compared to placebo, as measured by the Itch
Reported Outcome (Patient) and ItchRO(Obs) scales [4].

o Key Statistical Result: The least squares (LS) mean difference in the change from baseline in
ItchRO(Pt) score was -1.98 (95% ClI, -3.01 to -0.97; P = 0.0013) in favor of maralixibat [4].

¢ Long-Term Follow-up: Data from the open-label extension up to week 48 showed a correlation
between improvements in ItchRO scores and the Clinician Scratch Scale (CSS), with a notable
proportion of patients achieving minimal to no itch (ItchRO[Obs] score <1) [4].

Pretreatment and Ongoing Monitoring Protocol

Robust screening and monitoring are critical for patient safety in clinical trials and post-market use [2].

e Baseline Assessment:
o Liver Function Tests: ALT, AST, total bilirubin, direct bilirubin, and INR [2].
o Fat-Soluble Vitamins: Serum levels of vitamins A, D, E, and K (via INR) [2].
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e Ongoing Monitoring Schedule:
o Liver Tests: Monitor frequently during the initial 6 to 8 months of therapy, and as clinically
indicated thereafter [2].
o FSV Deficiency: Monitor during therapy and initiate supplementation if a deficiency is
diagnosed [1] [2].
o Gl Adverse Reactions: Monitor for diarrhea and abdominal pain, and assess for dehydration

[1].

The workflow for managing patients on maralixibat, from screening to long-term management, can be

visualized as follows:

Patient Screening & Baseline Assessment

l

Liver Function Tests & FSV Levels

Initiate Maralixibat

Ongoing Monitoring

Adverse Event? After Resolution

Continue Treatment Manage Event per Protocol
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Frequently Asked Questions for Technical Support

Q1: What is the latest safety update from the FDA regarding maralixibat? In June 2025, the FDA
updated the prescribing information for maralixibat and odevixibat to include a contraindication for
patients with prior or active hepatic decompensation events (e.g., variceal hemorrhage, ascites, hepatic
encephalopathy). The warnings for bleeding risks associated with fat-soluble vitamin deficiency were also

expanded [3].

Q2: How is treatment efficacy defined in clinical trials to determine if a patient should continue
therapy? Clinical experts and guidelines suggest that a clinically meaningful response is a reduction in
pruritus severity and frequency, improved sleep, and the ability to engage in normal activities [5]. The
Canadian CADTH recommendation specifies that reimbursement requires patients to demonstrate
improvement in itching after 6 months of treatment [4]. Treatment should be stopped if there is no

clinically meaningful effect on pruritus after an adequate trial [5].

Q3: What is the recommended action if a patient with PFIC experiences a severe gastrointestinal
adverse event? The protocol is to interrupt treatment or reduce the dose. Patients should be monitored
for dehydration and treated promptly. Therapy can be managed by addressing the symptoms and considering

dose adjustments for persistent issues like diarrhea or abdominal pain [1] [2].

Q4: Are there any specific drug interactions that could necessitate therapy adjustment? Yes.
Maralixibat should be administered at least 4 hours before or after bile acid binding resins (e.g.,
cholestyramine). Furthermore, it may inhibit the OATP2B1 transporter in the GI tract, potentially decreasing
the absorption of substrates like statins. Monitoring the effects of concomitant OATP2B1 substrates is

recommended [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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